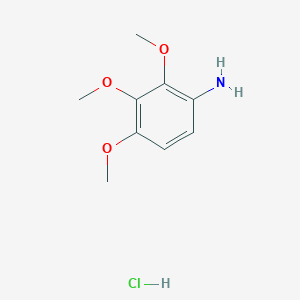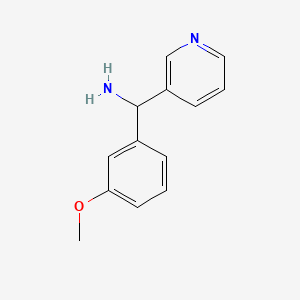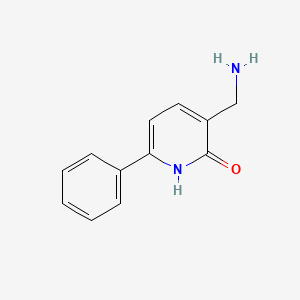
2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide” is a chemical compound . It is also known as “N-(2,6-Dimethylphenyl)chloroacetamide” or “2-chloro-2′,6′-acetoxylidide” and is a nonsteroidal anti-inflammatory drug .
Synthesis Analysis
The synthesis of “2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide” involves the formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline . It can also be synthesized from 2,6-Dimethylaniline .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide” can be viewed using Java or Javascript . The molecular weight of a similar compound, “2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-”, is 255.741 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide” include a density of 1.23 at 20 °C, a melting point of 45.8-46.7 °C, a vapor pressure of 1.5 mPa at 25 °C, and a solubility in water of 2.3 g/l at 25 °C .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide involves the reaction of 2,6-dichloro-3-methylaniline with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide.", "Starting Materials": [ "2,6-dichloro-3-methylaniline", "chloroacetyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add 2,6-dichloro-3-methylaniline to a solution of base in a solvent.", "Add chloroacetyl chloride dropwise to the reaction mixture while stirring.", "Continue stirring the reaction mixture for several hours at room temperature.", "Quench the reaction by adding water and extracting the product with a solvent.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide as a solid." ] } | |
CAS-Nummer |
379255-40-0 |
Produktname |
2-chloro-N-(2,6-dichloro-3-methylphenyl)acetamide |
Molekularformel |
C9H8Cl3NO |
Molekulargewicht |
252.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)

![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)